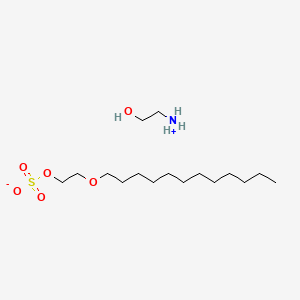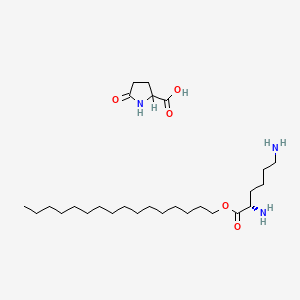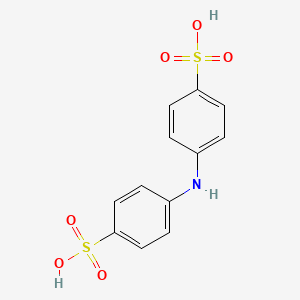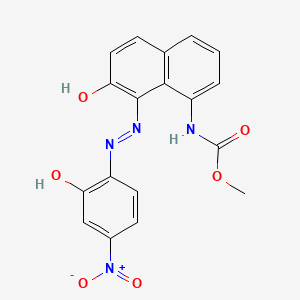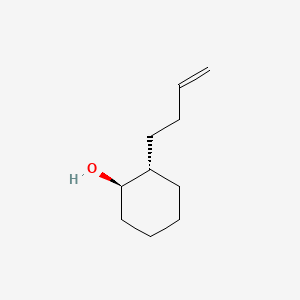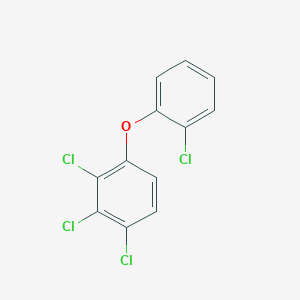
2,2',3,4-Tetrachlorodiphenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,3,4-Tetrachlorodiphenyl ether: is a chemical compound belonging to the class of polychlorinated diphenyl ethers. These compounds are known for their structural similarity to polychlorinated biphenyls, both of which are toxic polyhalogenated compounds. The compound is characterized by the presence of four chlorine atoms attached to the diphenyl ether structure.
准备方法
Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including 2,2’,3,4-Tetrachlorodiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .
Industrial Production Methods: Industrial production of 2,2’,3,4-Tetrachlorodiphenyl ether may involve the chlorination of diphenyl ether under controlled conditions to achieve the desired substitution pattern. The reaction conditions, such as temperature, solvent, and the presence of catalysts, are optimized to maximize yield and selectivity.
化学反应分析
Types of Reactions: 2,2’,3,4-Tetrachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated phenols and other oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, forming less chlorinated diphenyl ethers.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce less chlorinated diphenyl ethers.
科学研究应用
2,2’,3,4-Tetrachlorodiphenyl ether has several scientific research applications:
Environmental Studies: It is studied for its persistence and toxicity in the environment, particularly in soil and water.
Toxicology: Research focuses on its potential health effects, including neurotoxicity, immunotoxicity, and carcinogenicity.
Biodegradation: Studies investigate the biodegradation pathways and the role of microorganisms in breaking down the compound.
作用机制
The mechanism by which 2,2’,3,4-Tetrachlorodiphenyl ether exerts its effects involves interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). This interaction can lead to the activation of various signaling pathways, resulting in toxic responses similar to those caused by polychlorinated biphenyls .
相似化合物的比较
- 2,2’,4,4’-Tetrachlorodiphenyl ether
- 2,3,3’,4’-Tetrachlorodiphenyl ether
- 2,3,4,4’-Tetrachlorodiphenyl ether
Uniqueness: 2,2’,3,4-Tetrachlorodiphenyl ether is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different toxicological profiles and environmental persistence .
属性
CAS 编号 |
220002-37-9 |
|---|---|
分子式 |
C12H6Cl4O |
分子量 |
308.0 g/mol |
IUPAC 名称 |
1,2,3-trichloro-4-(2-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-3-1-2-4-9(7)17-10-6-5-8(14)11(15)12(10)16/h1-6H |
InChI 键 |
VTTDWGUAWMLHPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



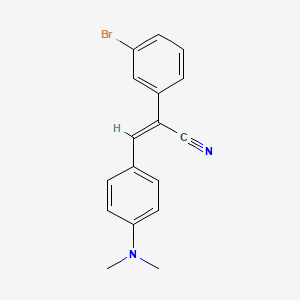
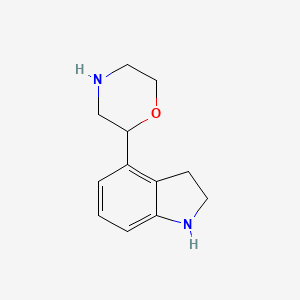
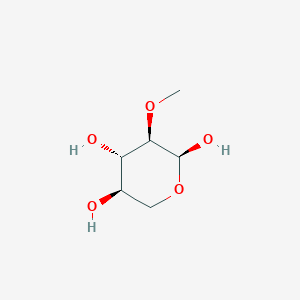
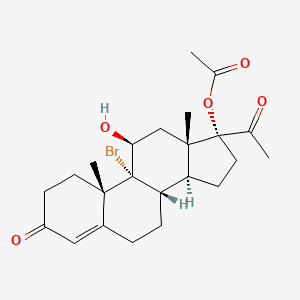
![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
